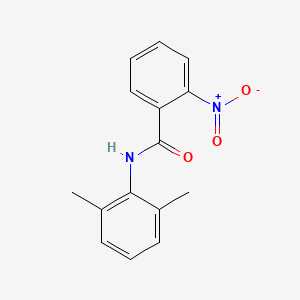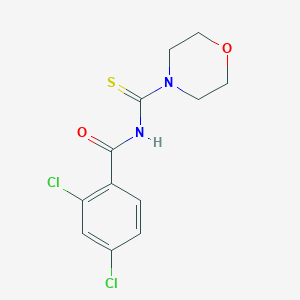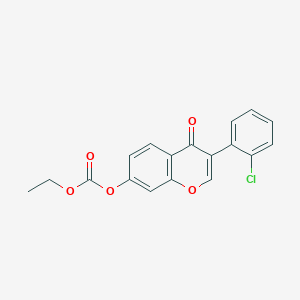![molecular formula C22H23F3N6O B5558212 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of chemicals known for their diverse biological activities and chemical functionalities. It features a core structure that is modified to impact its physical, chemical, and biological properties significantly.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the specified compound, often involves multistep reactions including condensation, cyclization, and substitution reactions. Methods include the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, highlighting the utility of water as a green solvent and the use of readily available catalysts for improved yield and environmental friendliness (Liu, Lei, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critically important for their biological activities. Studies have detailed the crystalline structures of related compounds, providing insight into their molecular geometries, tautomeric forms, and intramolecular interactions, which are essential for understanding their chemical behaviors and interactions with biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclizations, enabling the synthesis of a wide range of compounds with potential pharmacological activities. These reactions often involve the formation of new rings or the introduction of functional groups that significantly alter the compound's properties (Elmaati, 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. These properties are essential for the compound's formulation and application in various fields, including pharmaceuticals (Fedotov et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, dictate the utility of pyrimidine derivatives in medicinal chemistry. The introduction of specific functional groups, such as trifluoromethyl groups, can enhance these properties, leading to compounds with potential as drug candidates (Jismy et al., 2019).
Aplicaciones Científicas De Investigación
Environmental and Health Impacts of Heterocyclic Compounds
Heterocyclic amines, such as those structurally related to the given compound, have been studied for their presence in the environment and potential health effects. For example, studies have demonstrated that humans are continually exposed to carcinogenic heterocyclic amines in food, suggesting a potential risk factor for the development of cancer (Ushiyama et al., 1991). Moreover, exposure to heterocyclic amines has been quantified in various cooked foods, providing essential data for assessing dietary risks (Wakabayashi et al., 1993).
Pharmacokinetic Studies
The compound's structural features, including the presence of a piperazine ring and heterocyclic elements, resemble those of several drugs and investigational compounds. Research into similar compounds, like L-735,524, a potent HIV-1 protease inhibitor, has revealed insights into the metabolic pathways, highlighting the importance of understanding the pharmacokinetics and metabolism for the development of new therapeutic agents (Balani et al., 1995).
Toxicological Evaluations
The investigation of the toxicological profiles of related compounds has provided valuable information on potential adverse effects and safety. For instance, imidacloprid, a neonicotinoid insecticide, has been subject to studies assessing acute poisoning incidents, shedding light on the clinical manifestations and treatment approaches for exposure to such compounds (Wu, Lin, & Cheng, 2001).
Environmental Exposure Studies
Research on the exposure of preschool children to organophosphorus and pyrethroid pesticides in South Australia has underscored the significance of assessing environmental exposure to various chemical agents, including those related to the compound . Such studies are critical for developing public health policies to regulate and manage the use of these chemicals (Babina et al., 2012).
Mecanismo De Acción
The mechanism of action of imidazole derivatives is diverse and depends on the specific compound. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N6O/c1-14-15(2)31(13-26-14)20-12-19(27-16(3)28-20)29-8-10-30(11-9-29)21(32)17-6-4-5-7-18(17)22(23,24)25/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKCQQWMOVWQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5558136.png)
![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)


![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)


![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
